1,2,3,4,5,6-Cyclohexanehexacarboxylic acid
Overview
Description
1,2,3,4,5,6-Cyclohexanehexacarboxylic acid is an organic compound with the molecular formula C12H12O12. It is a hexacarboxylic acid derivative of cyclohexane, where each carbon atom in the cyclohexane ring is substituted with a carboxyl group. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4,5,6-Cyclohexanehexacarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of cyclohexane derivatives. For instance, cyclohexane can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3) under controlled conditions to introduce carboxyl groups at each carbon atom of the cyclohexane ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve the catalytic oxidation of cyclohexane in the presence of suitable catalysts and oxidizing agents. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,6-Cyclohexanehexacarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or other functional groups.
Substitution: The carboxyl groups can participate in substitution reactions, forming esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), nitric acid (HNO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alcohols, amines, and other nucleophiles.
Major Products Formed
Oxidation: Formation of more oxidized carboxylic acids.
Reduction: Formation of cyclohexanehexamethanol or other reduced derivatives.
Substitution: Formation of esters, amides, and other substituted products.
Scientific Research Applications
1,2,3,4,5,6-Cyclohexanehexacarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid involves its interaction with various molecular targets and pathways. The carboxyl groups can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules, influencing their structure and function. The compound’s unique structure allows it to participate in specific chemical reactions, making it a valuable tool in research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Cyclobutanetetracarboxylic acid
- 1,3,5-Cyclohexanetricarboxylic acid
- 1,2,4,5-Benzenetetracarboxylic acid
- Mellitic acid
- Cyclohexane-1,1-dicarboxylic acid
- 1,2,3,4-Butanetetracarboxylic acid
- Cyclopentane-1,2,3,4-tetracarboxylic acid
- Cyclobutane-1,2,3,4-tetracarboxylic dianhydride
- 1,2,4,5-Benzenetetracarboxylic-1,2:4,5-dianhydride
- 1,2,4-Butanetricarboxylic acid .
Uniqueness
1,2,3,4,5,6-Cyclohexanehexacarboxylic acid is unique due to its hexacarboxylic acid structure, which provides multiple reactive sites for chemical modifications. This makes it a versatile compound for synthesizing a wide range of derivatives and studying their properties. Its ability to form stable complexes with metals and other molecules further enhances its utility in various research and industrial applications .
Properties
IUPAC Name |
cyclohexane-1,2,3,4,5,6-hexacarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O12/c13-7(14)1-2(8(15)16)4(10(19)20)6(12(23)24)5(11(21)22)3(1)9(17)18/h1-6H,(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGRIEIJTWNZQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176694 | |
Record name | 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2216-84-4 | |
Record name | 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2216-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4,5,6-cyclohexanehexacarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.000 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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